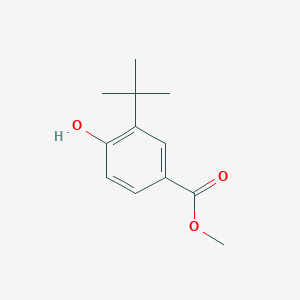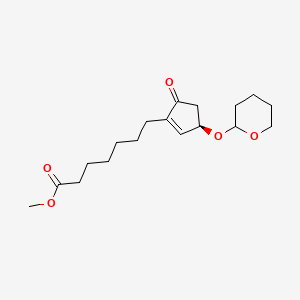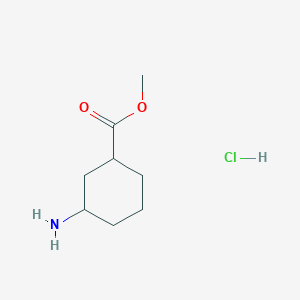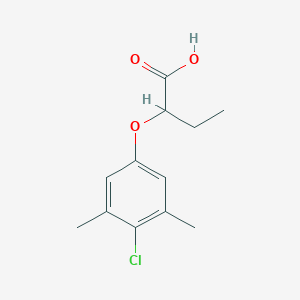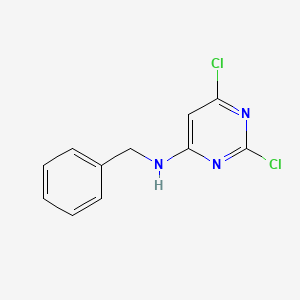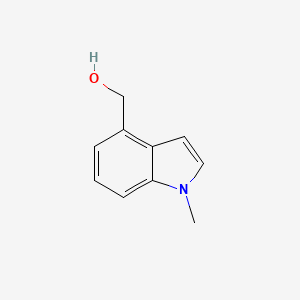
(1-methyl-1H-indol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-methyl-1H-indol-4-yl)methanol” is a chemical compound with the molecular formula C10H11NO . It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules .
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-indol-4-yl)methanol” can be represented by the SMILES string and InChI key provided in the Sigma-Aldrich database . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“(1-methyl-1H-indol-4-yl)methanol” is a chemical compound with the molecular formula C10H11NO . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved documents.Wissenschaftliche Forschungsanwendungen
Ring-Methylation using Supercritical Methanol
The ring-methylation of indole, including derivatives like (1-methyl-1H-indol-4-yl)methanol, can be achieved using supercritical methanol. This process occurs without additional catalysts and is a method for selectively methylating indole at specific positions (Kishida et al., 2010).
Catalyst-Assisted Methylation
Tetramethyl orthosilicate acts as a selective catalyst for C3-methylation of indole by supercritical methanol, influencing the methylation reaction's selectivity and efficiency (Kozhevnikov et al., 2012).
Synthesis and Application in Imidazole Derivatives
(1-Methyl-1H-imidazol-2-yl)methanol derivatives are synthesized for various applications, including as precursors for carbonyl compounds. These derivatives can be converted via specific chemical reactions (Ohta et al., 1987).
Palladium-Catalyzed Cyclization/Carboalkoxylation
Palladium-catalyzed reactions involving (1-methyl-1H-indol-4-yl)methanol derivatives lead to specific cyclization and carboalkoxylation, forming complex organic structures (Liu & Widenhoefer, 2004).
Iridium-Catalyzed Methylation
Iridium catalysis is utilized for methylation of indoles using methanol, offering a direct route to methylated indoles and pyrroles (Chen, Lu, & Cai, 2015).
RuCl3-Catalyzed Reactions
RuCl3 is used for N-methylation of amines and transfer hydrogenation of nitroarenes using methanol. This method demonstrates the versatility of methanol in organic synthesis (Sarki et al., 2021).
Iron-Catalyzed Methylation
Iron-catalyzed methylation using the borrowing hydrogen approach with methanol as a C1 building block demonstrates the broad applicability of this method in organic synthesis (Polidano et al., 2018).
Mechanism of Solvent-Free Reactions
Investigations into the solid-state reaction mechanisms of indole derivatives, such as (1-methyl-1H-indol-4-yl)methanol, help in understanding the complex interactions in organic synthesis (Chierotti et al., 2012).
Eigenschaften
IUPAC Name |
(1-methylindol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-6,12H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDMALIGWIPQLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589842 |
Source


|
| Record name | (1-Methyl-1H-indol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indol-4-yl)methanol | |
CAS RN |
859850-95-6 |
Source


|
| Record name | 1-Methyl-1H-indole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859850-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methyl-1H-indol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)

![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)



